molecular formula C16H20N2O B5731776 8-Methoxy-4-methyl-2-piperidin-1-ylquinoline

8-Methoxy-4-methyl-2-piperidin-1-ylquinoline

Cat. No.: B5731776
M. Wt: 256.34 g/mol
InChI Key: GQXCHYIVSAYTHT-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-2-piperidin-1-ylquinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 8-position, a methyl group at the 4-position, and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-2-piperidin-1-ylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.

    Piperidinyl Group Introduction: The piperidinyl group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-2-piperidin-1-ylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methoxy-4-methyl-2-piperidin-1-ylquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-2-piperidin-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Lacks the piperidinyl and methyl groups, resulting in different chemical and biological properties.

    4-Methylquinoline: Lacks the methoxy and piperidinyl groups, leading to variations in reactivity and applications.

    2-Piperidinylquinoline: Lacks the methoxy and methyl groups, affecting its pharmacological profile.

Uniqueness

8-Methoxy-4-methyl-2-piperidin-1-ylquinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the piperidinyl group enhances its potential as a pharmacologically active compound, while the methoxy and methyl groups contribute to its stability and solubility.

Properties

IUPAC Name

8-methoxy-4-methyl-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-11-15(18-9-4-3-5-10-18)17-16-13(12)7-6-8-14(16)19-2/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXCHYIVSAYTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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